molecular formula C8H4F3N3 B051264 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine CAS No. 115652-65-8

2-(Trifluoromethyl)pyrido[2,3-b]pyrazine

Cat. No. B051264
M. Wt: 199.13 g/mol
InChI Key: WJVCUGNSRAKHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)pyrido[2,3-b]pyrazine is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound is a pyridopyrazine derivative that possesses a trifluoromethyl group at the 2-position. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, making it a promising candidate for drug design.

Mechanism Of Action

The mechanism of action of 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine is not fully understood. However, studies have suggested that the compound may exert its pharmacological effects through the modulation of various cellular pathways. For example, it has been shown to inhibit the activity of certain enzymes and receptors that are involved in the progression of cancer and viral infections.

Biochemical And Physiological Effects

Studies have demonstrated that 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine can induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of certain viruses. The compound has also been shown to possess anti-inflammatory properties, which may be beneficial in the treatment of autoimmune disorders. Additionally, it has been reported to exhibit low toxicity and high metabolic stability, making it a promising candidate for drug development.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine in lab experiments include its high potency, low toxicity, and metabolic stability. However, the limitations of the compound include its relatively complex synthesis method and limited availability.

Future Directions

There are several future directions for the research and development of 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine. These include:
1. Further investigation of the compound's mechanism of action and cellular targets.
2. Development of more efficient and scalable synthesis methods for the compound.
3. Evaluation of the compound's pharmacokinetic and pharmacodynamic properties in animal models.
4. Investigation of the compound's potential applications in combination therapy with other drugs.
5. Exploration of the compound's potential applications in the treatment of other diseases, such as neurological disorders and cardiovascular diseases.
Conclusion
2-(Trifluoromethyl)pyrido[2,3-b]pyrazine is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. The compound possesses a trifluoromethyl group at the 2-position, which enhances its lipophilicity and metabolic stability. Studies have demonstrated that the compound exhibits a wide range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties. There are several future directions for the research and development of 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine, which may lead to the discovery of novel drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine involves the reaction of 2-chloropyrido[2,3-b]pyrazine with trifluoromethyl lithium in the presence of a palladium catalyst. This reaction is carried out under an inert atmosphere at elevated temperatures and yields the desired compound in good yields.

Scientific Research Applications

2-(Trifluoromethyl)pyrido[2,3-b]pyrazine has been extensively studied for its potential applications in drug discovery. The compound has been shown to exhibit a wide range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties. It has also been investigated as a potential candidate for the treatment of various diseases, such as cancer, viral infections, and autoimmune disorders.

properties

CAS RN

115652-65-8

Product Name

2-(Trifluoromethyl)pyrido[2,3-b]pyrazine

Molecular Formula

C8H4F3N3

Molecular Weight

199.13 g/mol

IUPAC Name

2-(trifluoromethyl)pyrido[2,3-b]pyrazine

InChI

InChI=1S/C8H4F3N3/c9-8(10,11)6-4-13-7-5(14-6)2-1-3-12-7/h1-4H

InChI Key

WJVCUGNSRAKHQG-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=CN=C2N=C1)C(F)(F)F

Canonical SMILES

C1=CC2=NC(=CN=C2N=C1)C(F)(F)F

synonyms

Pyrido[2,3-b]pyrazine, 2-(trifluoromethyl)- (9CI)

Origin of Product

United States

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